

(S)-Methyl 4-(1-aminoethyl)benzoate CAS number

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Compound of Interest

Compound Name: (S)-Methyl 4-(1-aminoethyl)benzoate

Cat. No.: B1591570

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An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate

This guide provides a comprehensive technical overview of **(S)-Methyl 4-(1-aminoethyl)benzoate**, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis strategies, analytical characterization, and applications, grounding our discussion in established scientific principles and methodologies.

Core Compound Identification

(S)-Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic ester. Its structure features a methyl ester group and an (S)-configured 1-aminoethyl group attached to a benzene ring at the para positions. This specific stereochemistry is crucial, as the biological activity of pharmaceuticals derived from this intermediate is often dependent on a single enantiomer.^{[1][2]} The other enantiomer may be inactive or, in some cases, contribute to undesirable side effects.^[1]

Identifier	Value	Source
CAS Number	222714-37-6	[3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[3]
Molecular Weight	179.22 g/mol	[3]
IUPAC Name	methyl 4-[(1S)-1-aminoethyl]benzoate	[4]
MDL Number	MFCD06762070	[3]

Note: The racemic mixture is identified by CAS Number 80051-07-6, and the (R)-enantiomer by CAS Number 912342-10-0.[1][5]

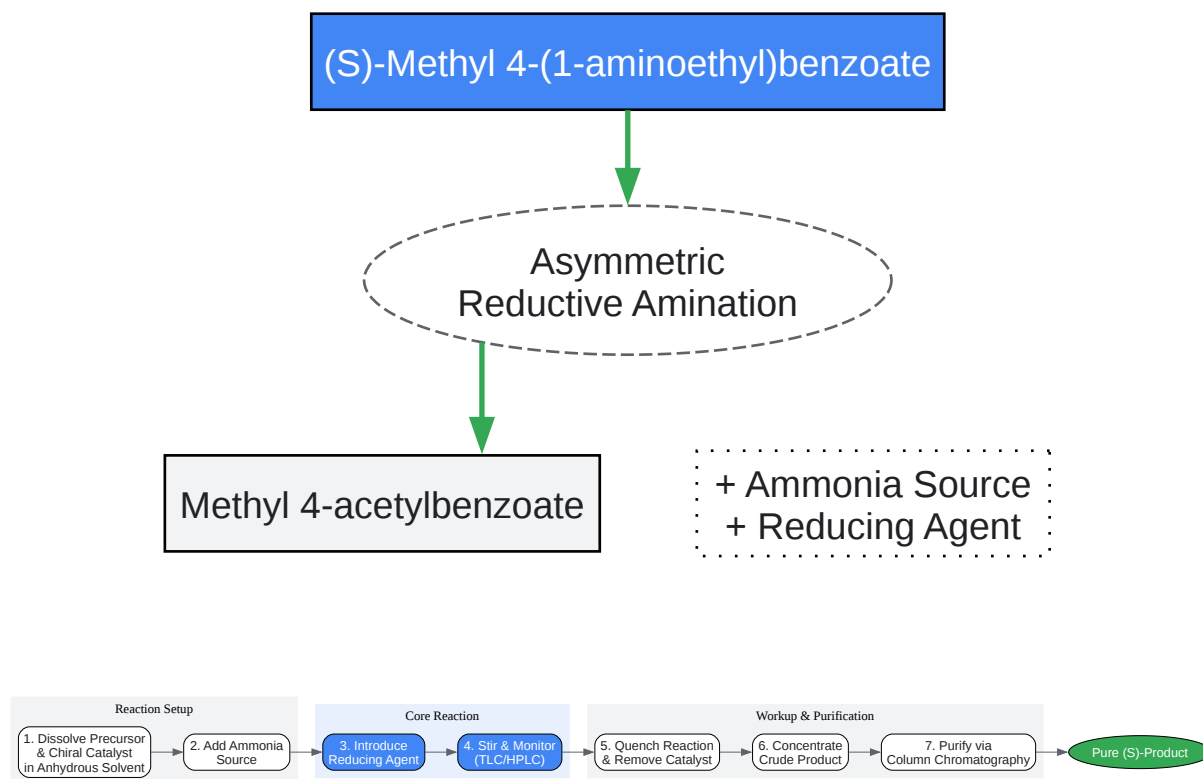
Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate: A Strategic Approach

The efficient, stereoselective synthesis of this compound is paramount for its use in pharmaceutical manufacturing. While classical chiral resolution of a racemic mixture is a possible route, it inherently discards at least 50% of the material, making it less economical for large-scale production.[6] Therefore, asymmetric synthesis is the preferred strategy as it aims to directly produce the desired (S)-enantiomer in high excess.[2]

The most robust and widely adopted method is the asymmetric reductive amination of a prochiral ketone precursor, methyl 4-acetylbenzoate.[7] This transformation is the cornerstone of producing the target molecule with high enantiomeric purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway illustrates the strategic disconnection to a readily available starting material. The key step is the stereoselective formation of the carbon-nitrogen bond.



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